![molecular formula C18H15N3O2 B12519808 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 698977-52-5](/img/structure/B12519808.png)
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one is a complex organic compound featuring an imidazole ring, a benzoxazole ring, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and benzoxazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the benzoxazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the imidazole and benzoxazole rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and benzoxazole rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and benzoxazole derivatives, such as:
Uniqueness
What sets 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one apart is the combination of both imidazole and benzoxazole rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
698977-52-5 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
6-[imidazol-1-yl(phenyl)methyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H15N3O2/c1-20-15-8-7-14(11-16(15)23-18(20)22)17(21-10-9-19-12-21)13-5-3-2-4-6-13/h2-12,17H,1H3 |
InChI Key |
FDBXXAUNHZJNFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
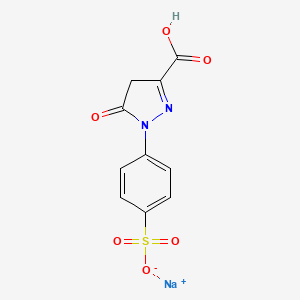
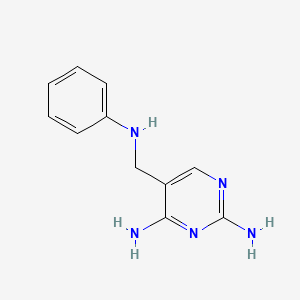
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
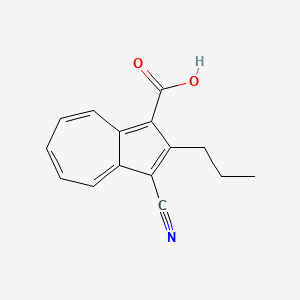
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
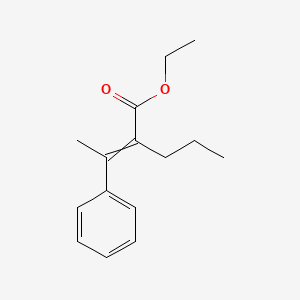
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
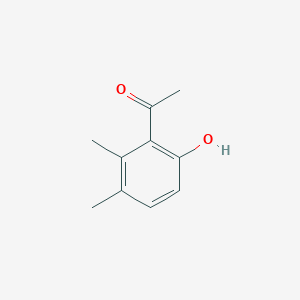
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
